HATU

Übersicht

Beschreibung

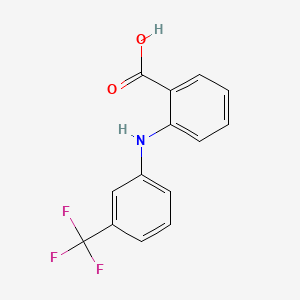

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a reagent used in peptide coupling chemistry to generate an active ester from a carboxylic acid . It is used along with Hünig’s base (N,N-diisopropylethylamine, DIPEA), or triethylamine to form amide bonds .

Molecular Structure Analysis

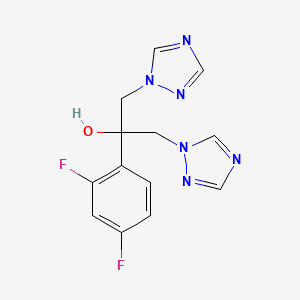

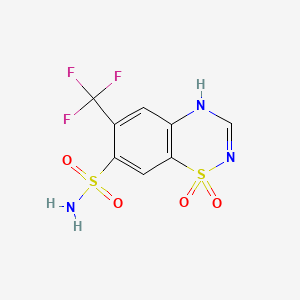

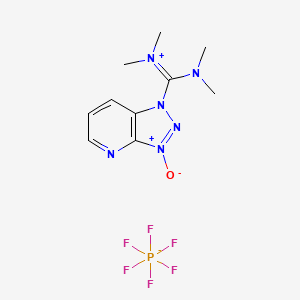

The molecular formula of HATU is C10H15F6N6OP . The molecular weight is 380.23 g/mol . The IUPAC name is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .

Chemical Reactions Analysis

HATU is commonly encountered in amine acylation reactions (i.e., amide formation) . Such reactions are typically performed in two distinct reaction steps: (1) reaction of a carboxylic acid with HATU to form the OAt-active ester; then (2) addition of the nucleophile (amine) to the active ester solution to afford the acylated product .

Physical And Chemical Properties Analysis

HATU appears as a white crystalline solid . The properties of HATU are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

HATU is widely used in peptide synthesis due to its ability to promote the formation of peptide bonds with minimal racemization. It is particularly useful in the synthesis of complex peptides and proteins, where maintaining the integrity of the chiral centers is crucial .

Amide Bond Formation

The compound facilitates the formation of amide bonds, a fundamental reaction in organic synthesis. This process is essential for creating a wide range of pharmaceuticals, polymers, and natural products .

Cross-Coupling Reactions

HATU serves as a unique reagent in cross-coupling reactions, which are pivotal in constructing carbon-nitrogen bonds. This application is significant in the synthesis of various organic compounds, including heterocycles and aromatic compounds .

Peptide Cyclization

In the field of medicinal chemistry, HATU is employed for peptide cyclization. This is an important step in the development of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts .

Nucleophilic Addition Processes

HATU catalyzes nucleophilic addition reactions, which are fundamental in building complex molecules. This application is widely used in the synthesis of pharmaceuticals and agrochemicals .

Ionic Liquid Applications

HATU’s properties make it suitable for use in ionic liquids, which are solvents with unique properties like negligible vapor pressure and high thermal stability. These are used in peptide synthesis and purification processes .

Disulfide Bond Engineering

The reagent is also involved in disulfide bond engineering, which is crucial for the correct folding and stability of proteins. This application has implications in protein engineering and the study of protein dynamics .

Heteroaryl Ether Synthesis

Lastly, HATU is used in the synthesis of heteroaryl ethers, which are a class of compounds with wide-ranging applications, including in pharmaceuticals and materials science .

Wirkmechanismus

Target of Action

HATU is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The role of HATU is to facilitate the formation of peptide bonds, which link individual amino acids together into a complete peptide .

Mode of Action

HATU works by activating the carboxyl group of an amino acid or peptide, making it more susceptible to attack by an amino group . This activation allows for the formation of a peptide bond, linking two amino acids or peptides together. The process is efficient and helps to reduce the loss of chiral integrity .

Biochemical Pathways

The primary biochemical pathway involved in HATU’s mechanism of action is peptide synthesis . In this pathway, individual amino acids are linked together by peptide bonds to form a complete peptide or protein. HATU facilitates this process by activating the carboxyl group of an amino acid or peptide, allowing it to more readily form a peptide bond with another amino acid or peptide .

Result of Action

The result of HATU’s action is the efficient and accurate synthesis of peptides. By facilitating the formation of peptide bonds, HATU allows for the creation of peptides with a high degree of chiral integrity . This is crucial in the synthesis of biologically active peptides and proteins, which often require a specific three-dimensional structure to function properly.

Action Environment

The efficacy and stability of HATU are influenced by several environmental factors. It is soluble in acetonitrile but insoluble in water . It is also sensitive to moisture and incompatible with oxidizing agents and highly acidic or alkaline materials . Therefore, peptide synthesis using HATU should be carried out under controlled conditions, typically in an anhydrous organic solvent and under an inert atmosphere .

Safety and Hazards

HATU may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves . In case of inadequate ventilation, respiratory protection should be worn . If it comes into contact with skin, it should be washed with plenty of soap and water . If inhaled and breathing becomes difficult, the person should be removed and kept comfortable for breathing .

Eigenschaften

IUPAC Name |

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O.F6P/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWBBCNCSMBKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026946 | |

| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

CAS RN |

200731-31-3 | |

| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.